3,5-Difluoro-4-nitrobenzenesulfonamide
Overview
Description
3,5-Difluoro-4-nitrobenzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides. It contains a sulfonamide group that is S-linked to a benzene ring, with two fluorine atoms and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-nitrobenzenesulfonamide typically involves the nitration of 3,5-difluorobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Reduction: The major product of the reduction reaction is 3,5-difluoro-4-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but lacks the nitro group, leading to different reactivity and applications.
3,5-Difluoro-4-nitrobenzonitrile: Contains a nitrile group instead of a sulfonamide group, resulting in different chemical properties and uses.
Uniqueness: 3,5-Difluoro-4-nitrobenzenesulfonamide is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3,5-difluoro-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O4S/c7-4-1-3(15(9,13)14)2-5(8)6(4)10(11)12/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLNESFADAEQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272949 | |
Record name | Benzenesulfonamide, 3,5-difluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-06-0 | |
Record name | Benzenesulfonamide, 3,5-difluoro-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 3,5-difluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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